![molecular formula C10H9NO2S B2537967 Ethyl thieno[3,2-B]pyridine-6-carboxylate CAS No. 83179-08-2](/img/structure/B2537967.png)
Ethyl thieno[3,2-B]pyridine-6-carboxylate
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Overview
Description
Ethyl thieno[3,2-B]pyridine-6-carboxylate is a type of fused pyridine derivative . These derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Synthesis Analysis
The synthesis of thieno[3,2-B]pyridine-6-carboxylate derivatives involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . This process can yield thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis
The molecular structure of Ethyl thieno[3,2-B]pyridine-6-carboxylate is similar to many drugs, especially antiviral and anticancer ones . This structural similarity is a key factor to explain their effectiveness .Chemical Reactions Analysis
The chemical reactions of Ethyl thieno[3,2-B]pyridine-6-carboxylate involve the synthesis of new thieno[3,2-c]pyridine derivatives .Scientific Research Applications
Anticancer Activity
Ethyl thieno[3,2-B]pyridine-6-carboxylate: and its derivatives have been investigated for their anticancer potential. Researchers synthesized a new series of thieno[2,3-d]pyrimidine derivatives and evaluated their activity against human cancer cell lines (HepG-2 and MCF-7). Notably, compounds like 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibited potent anticancer activity .
Antitumor Properties
A specific derivative, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine , demonstrated remarkable antitumor activity. While not all derivatives exhibited the same potency, this compound stands out as a potential candidate for further investigation .
Medicinal Chemistry
Heterocyclic compounds containing thiophenes and pyrimidines, such as thienopyrimidines, play a crucial role in medicinal chemistry. Their diverse pharmacological activities include antifungal, CNS depressant, analgesic, anti-inflammatory, antibacterial, and antitumor effects . Researchers continue to explore novel derivatives for therapeutic applications.
Materials Science
Thienopyrimidine-based compounds have relevance in materials science due to their unique properties. Researchers have explored their optical characteristics and reactivity, leading to the development of more complex materials. These compounds find applications in areas such as drug delivery, sensors, and coatings .
Nucleoside Derivatives
Thienopyrimidine nucleosides have been studied as antiviral agents and potential anticancer drugs. Their unique structure allows them to interact with biological receptors effectively. Researchers investigate their efficacy against viral infections and cancer cells .
Future Directions
properties
IUPAC Name |
ethyl thieno[3,2-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)7-5-9-8(11-6-7)3-4-14-9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNKYHWYIZEUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CS2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl thieno[3,2-B]pyridine-6-carboxylate |
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